molecular formula C13H13N3O2 B11790976 Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate CAS No. 1447607-28-4

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11790976
CAS No.: 1447607-28-4
M. Wt: 243.26 g/mol
InChI Key: VIBPIXIMHZRJRM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrimidine ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its dual pyridine and pyrimidine rings provide a versatile scaffold for the development of various bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

1447607-28-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-3-18-13(17)10-7-15-12(16-8-10)11-5-4-9(2)6-14-11/h4-8H,3H2,1-2H3

InChI Key

VIBPIXIMHZRJRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)C

Origin of Product

United States

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